molecular formula C8H5ClN2 B155622 4-Chloro-1,7-naphthyridine CAS No. 16287-97-1

4-Chloro-1,7-naphthyridine

Cat. No. B155622
CAS RN: 16287-97-1
M. Wt: 164.59 g/mol
InChI Key: UQVRJQIPHNERBR-UHFFFAOYSA-N
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Description

4-Chloro-1,7-naphthyridine is a chemical compound that is part of the naphthyridine family, a group of compounds known for their diverse chemical properties and potential applications in various fields, including organic electronics and pharmaceuticals. The compound is characterized by a naphthyridine core structure with a chlorine atom at the fourth position.

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of a series of 4,8-substituted 1,5-naphthyridines . Another method includes a route involving the reduction and regioselective deprotonation followed by selenation, oxidation, and syn-elimination to prepare ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate . Additionally, the amination of 3-bromo- or 3-chloro-1,7-naphthyridine with potassium amide in liquid ammonia has been used to obtain amino derivatives .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is often characterized by single crystal X-ray diffraction. For instance, compounds with 4,8-substitution on the 1,5-naphthyridine core have been crystallized in the monoclinic crystal system, revealing their detailed molecular geometry . Quantum chemical calculations, such as DFT B3LYP/6-31G*, can also provide insights into the electronic structure, including the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) .

Chemical Reactions Analysis

Naphthyridines undergo various chemical reactions that modify their structure and properties. For example, the Pfitzinger-type condensation has been used to synthesize compounds with a 4-carboxy-1,8-naphthyrid-2-yl moiety, which is valuable in ligand chemistry . The reaction of 1H-pyrano[3,4-c]pyran-7-ium perchlorates with ammonium acetate yields 2,7-naphthyridines, showcasing the versatility of naphthyridine chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. The 4,8-substituted 1,5-naphthyridines exhibit high thermal robustness with phase transition temperatures above 186 °C and emit blue fluorescence in both solution and solid state . The basicity constants of various 4-substituted 1,5-naphthyridines have been measured, providing insights into their protonation behavior and electronic properties .

Scientific Research Applications

Chemical Synthesis and Transformations

4-Chloro-1,7-naphthyridine is used extensively in chemical synthesis and transformations. For example, it is involved in the amination process with potassium amide in liquid ammonia, yielding various amino compounds (Plas, Woźniak, & Veldhuizen, 2010). Similarly, it reacts in coupling reactions and nucleophilic substitutions, demonstrating its versatility in forming various substituted benzo[c][2,7]naphthyridines (Duvey, Nivoliers, Rocca, Godard, Marsais, & Quéguiner, 2001).

Ring Transformations and Reactivity Studies

4-Chloro-1,7-naphthyridine undergoes interesting ring transformations when treated with specific reagents. For instance, its reaction with hydrazine hydrate leads to the formation of pyrazol-5-ylpyridines, a process that opens up possibilities for creating new ring systems (Bowie, Mullan, & Unsworth, 1972). Additionally, its reactivity under various conditions has been a subject of study, revealing different product formations and mechanisms (Sirakanyan, Kartsev, Spinelli, Geronikaki, Noravyan, Hovakimyan, Panosyan, Ayvazyan, & Tamazyan, 2014).

Applications in Medicinal Chemistry

In the realm of medicinal chemistry, 4-Chloro-1,7-naphthyridine derivatives have been synthesized and tested for their inhibitory effects on H+,K+-ATPase activity, although their efficacy was found to be limited (Björk, Hörnfeldt, Gronowitz, & Edvardsson, 1996). Moreover, it has been used to evaluate the inhibition of efflux resistance mechanisms in bacteria, showcasing its potential in antibacterial research (Oliveira-Tintino, Tintino, Muniz, Barbosa, Pereira, Begnini, Rebelo, da Silva, Mireski, Nasato, Krautler, Pereira, Teixeira, de Menezes, Coutinho, & Silva, 2020).

Material Science and Photoluminescent Properties

In material science, 4-Chloro-1,7-naphthyridine derivatives have been explored for their photoluminescent properties. One study synthesized a tetracarbonyl(naphthyridylcarbamoyl)rhenium(I) complex and a tetracarbonyl(naphthyridylamido)rhenium(I) complex, demonstrating significant emission properties, which are crucial for applications in photoluminescent materials (Zuo, Fu, Che, & Cheung, 2003).

Safety And Hazards

The safety information for 4-Chloro-1,7-naphthyridine includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting the compound in eyes, on skin, or on clothing .

Future Directions

While specific future directions for 4-Chloro-1,7-naphthyridine are not mentioned in the retrieved papers, the synthesis of 1,8-naphthyridines, including 4-Chloro-1,7-naphthyridine, continues to be a topic of interest due to their wide applicability in medicinal chemistry and materials science .

properties

IUPAC Name

4-chloro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVRJQIPHNERBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NC=CC(=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483504
Record name 4-Chloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1,7-naphthyridine

CAS RN

16287-97-1
Record name 4-Chloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1,7-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
DJ Pokorny, WW Paudler - The Journal of Organic Chemistry, 1972 - ACS Publications
The treatment of the l, X-naphthyridine 1-oxides with phosphorus oxychloride affords the 2-, 3-, and 4-chloro-l, X-naphthyridines in varying amounts depending upon the position of the …
Number of citations: 20 pubs.acs.org
PL Chien, CC Cheng - Journal of Medicinal Chemistry, 1968 - ACS Publications
The cinnoline analogs of chloroquine3 and quinine4 were studied in 1946. Magidson, 6 Endicott, 6 Price, 7 and Curd, 8 and their co-workers have synthesized a number of 4-…
Number of citations: 14 pubs.acs.org
HC Van der Plas, M Woźniak… - Recueil des Travaux …, 1976 - Wiley Online Library
3‐Amino‐ and 4‐amino‐1,7‐naphthyridine are obtained from both 3‐bromo‐ and 3‐chloro‐1,7‐naphthyridine on amination with potassium amide in liquid ammonia at −33. The ratio in …
Number of citations: 17 onlinelibrary.wiley.com
N Ikekawa - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
The reaction of sodium salt of 3-carboxyquinaldine and formaldehyde gave 2-hydroxyethyl-3-quinolinecarboxylic, acid lactone, which was led to the amide, and its oxidation gave 1-…
Number of citations: 26 www.jstage.jst.go.jp
N Ikekawa - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
The reaction of sodium salt of 3—carboxyquina1dine and formaldehyde gave 2—hydroxyethyl—S—quinolinecarboxylic, acid lactone, which was led to the amide, and its oxidation gave …
Number of citations: 13 www.jstage.jst.go.jp
M WOZNIAK, W CZUBA, HC VAN DER PLAS - 1976 - pascal-francis.inist.fr
REACTIONS OF 4-BROMO- AND 4-CHLORO-1,7-NAPHTHYRIDINE WITH POTASSIUM AMIDE IN LIQUID AMMONIA CNRS Inist Pascal-Francis CNRS Pascal and Francis …
Number of citations: 2 pascal-francis.inist.fr
L Wortmann, N Bräuer, SJ Holton… - Journal of Medicinal …, 2021 - ACS Publications
PIP4K2A is an insufficiently studied type II lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) into phosphatidylinositol 4,5-bisphosphate (PI4,5P 2 ). …
Number of citations: 11 pubs.acs.org
X Zhang, Y Zhang, Z Chen, T Shao, R Van… - Theranostics, 2020 - ncbi.nlm.nih.gov
Selective modulation of metabotropic glutamate receptor 2 (mGlu 2) represents a novel therapeutic approach for treating brain disorders, including schizophrenia, depression, …
Number of citations: 12 www.ncbi.nlm.nih.gov
SH Goh - The Journal of Organic Chemistry, 1972 - ACS Publications
An examination of the products of the decomposition of¿ erí-butyl peroxide in 4-chlorobenzyl ethyl ether and 3, 4-dichlorobenzyl phenyl ether shows that the formed mixed acetals of the …
Number of citations: 5 pubs.acs.org
APG Kieboom, HJ Van Benschop… - Recueil des Travaux …, 1976 - Wiley Online Library
The hydrogenolysis of cis‐1,2‐dimethyl‐1,2‐diphenylcyclopropane (cis‐1) has been studied using palladium, platinum, rhodium and Raney‐nickel as catalysts. The stereoselectivity …
Number of citations: 9 onlinelibrary.wiley.com

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